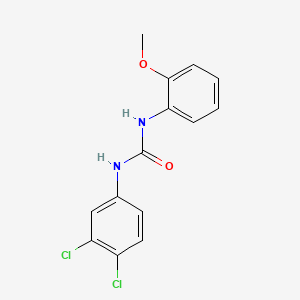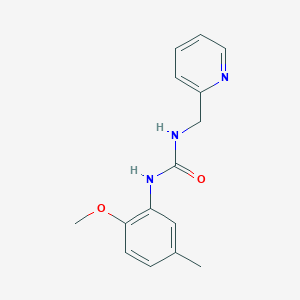![molecular formula C19H13BrN2O3 B5492136 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide](/img/structure/B5492136.png)
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and the modulation of signaling pathways. This leads to the suppression of inflammation and oxidative stress, as well as the induction of cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide in lab experiments include its high yield synthesis method, unique structure, and promising properties. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new applications for this compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound for potential therapeutic use.
In conclusion, 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide is a promising compound for scientific research due to its unique structure and properties. Its potential applications in various fields, including anti-inflammatory, antioxidant, and anticancer research, make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for potential therapeutic use.
Synthesemethoden
The synthesis of 3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide involves the reaction of 2-cyanoacrylamide with 6-bromo-2-naphthol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The yield of this synthesis method is reported to be high, making it a feasible approach for the production of this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-{[(6-bromo-2-naphthyl)oxy]methyl}-2-furyl)-2-cyanoacrylamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
(E)-3-[5-[(6-bromonaphthalen-2-yl)oxymethyl]furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3/c20-15-3-1-13-8-16(4-2-12(13)7-15)24-11-18-6-5-17(25-18)9-14(10-21)19(22)23/h1-9H,11H2,(H2,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTARUIHPMQRKB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC3=CC=C(O3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)-2-cyanoprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5492068.png)
![1-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5492075.png)

![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide](/img/structure/B5492091.png)


![N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5492110.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(5-methyl-3-isoxazolyl)azepane](/img/structure/B5492122.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5492131.png)
![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}acetamide](/img/structure/B5492146.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492158.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5492167.png)
![4-[2-(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5492172.png)